GSK-3 抑制剂 II

描述

鞘磷酰胆碱(SPC),化学式为C₂₃H₄₉N₂O₅P,是一种鞘氨醇代谢产物。它在细胞内和细胞外信号传导中起着至关重要的作用。 SPC 因其在小脑颗粒神经元和 PC-12 细胞中的神经营养作用而受到研究 .

科学研究应用

SPC’s diverse applications span multiple fields:

Neurobiology: Neurotrophic effects, as mentioned earlier.

Cardiovascular Research: SPC’s role in vascular contraction and diseases like cerebral infarction and myocardial infarction.

Cancer Research: Investigating its anti-tumor properties.

Inflammation and Immunity: SPC influences immune responses.

作用机制

SPC 作为内皮细胞分化基因受体 3 (EDG3) 的配体。它通过 IP3 独立途径动员细胞内钙。此外,它还刺激 CCL2 的产生,可能有助于动脉粥样硬化的发展。

生化分析

Biochemical Properties

GSK-3 Inhibitor II interacts with the GSK-3 enzyme, which consists of two isoforms, GSK-3α and GSK-3β . These isoforms are constitutively active and are primarily regulated through inhibition . GSK-3 Inhibitor II targets these enzymes, leading to their inactivation mainly through phosphorylation at Ser residues by a variety of upstream kinases . This interaction results in the attenuation of the signaling pathway, thereby influencing various key functions in healthy cells .

Cellular Effects

GSK-3 Inhibitor II has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce apoptosis, attenuate inflammation, modulate axon and dendrite growth and repair, and regulate synaptic plasticity . Furthermore, GSK-3 Inhibitor II can affect the regulation of proteins of the BCL-2 family, thereby exhibiting pro-apoptotic activity .

Molecular Mechanism

The molecular mechanism of action of GSK-3 Inhibitor II involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, GSK-3 Inhibitor II inhibits the enzymatic activity of GSK-3 isoforms through phosphorylation at Ser residues . This inhibition leads to the attenuation of the signaling pathway, thereby affecting the activity of multiple oncogenic proteins and up-regulating pathways critical for cell proliferation, survival, and drug-resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK-3 Inhibitor II can change over time. Moreover, chronic treatment with GSK-3 inhibitors can lead to down-regulation of insulin receptor, IRS-1, IRS-2, and Akt1 levels .

Dosage Effects in Animal Models

The effects of GSK-3 Inhibitor II can vary with different dosages in animal models. For instance, it has been shown to have efficacy in several animal models of retinal disease, reducing hypoxia and promoting correct neovascularization

Metabolic Pathways

GSK-3 Inhibitor II is involved in several metabolic pathways. It interacts with enzymes such as glycogen synthase, opposing glucose conversion into glycogen . Moreover, it regulates other physiological functions, including cell proliferation, differentiation, apoptosis, and embryonic development . It also affects glycolysis, as indicated by reduced levels of ATP and pyruvate in cells treated with GSK-3 inhibitors .

Transport and Distribution

Gsk-3, the target of this inhibitor, is predominantly localized in the cytoplasm but is also found in the nucleus . Its subcellular localization changes in response to stimuli .

Subcellular Localization

Gsk-3, the target of this inhibitor, is mainly a cytosolic enzyme, but there are pools of mitochondrial and nuclear GSK-3 . The nuclear GSK-3 continuously shuttles from the nucleus to the cytoplasm and vice-versa . This suggests that GSK-3 Inhibitor II may also be found in these subcellular locations, potentially affecting its activity or function.

准备方法

合成路线:

SPC可以通过各种途径合成,包括酶促反应和化学转化。一种常见的方法是用磷酸胆碱作为磷酸供体对鞘氨醇进行磷酸化。

反应条件:

反应通常在温和条件下进行,使用适当的催化剂和溶剂。产物的立体化学至关重要,因为 SPC 存在于 D-赤式和 L-苏式两种形式中。

工业生产:

虽然 SPC 并没有广泛地工业化生产,但研究实验室经常为了研究而合成它。

化学反应分析

SPC 经历以下几个反应:

磷酸化: 鞘氨醇添加磷酸基团。

水解: 磷酸胆碱酯键的断裂。

代谢: SPC 参与脂质代谢途径。

常见的试剂包括磷酸胆碱、酶(激酶)和弱酸/碱。主要产物包括磷酸化的鞘氨醇衍生物。

4. 科研应用

SPC 的多种应用涵盖多个领域:

神经生物学: 如前所述的神经营养作用。

心血管研究: SPC 在血管收缩和脑梗塞和心肌梗塞等疾病中的作用.

癌症研究: 研究其抗肿瘤特性.

炎症和免疫: SPC 影响免疫反应。

相似化合物的比较

SPC 的独特之处在于其生物活性和信号传导特性。类似的化合物包括其他鞘脂,如鞘氨醇-1-磷酸 (S1P) 和神经酰胺衍生物。

属性

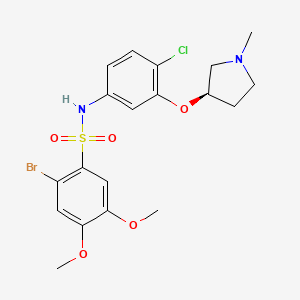

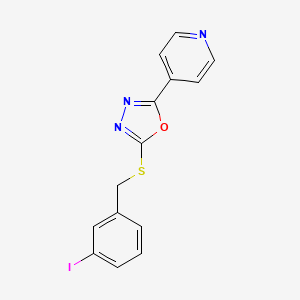

IUPAC Name |

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHRPGSSSVYBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10IN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424894 | |

| Record name | GSK-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478482-75-6 | |

| Record name | GSK-3 Inhibitor II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

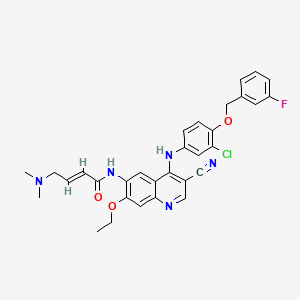

![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)

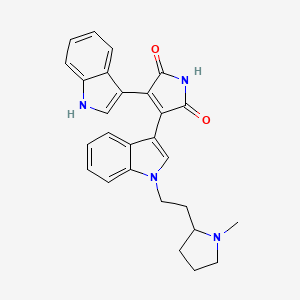

![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)

![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)